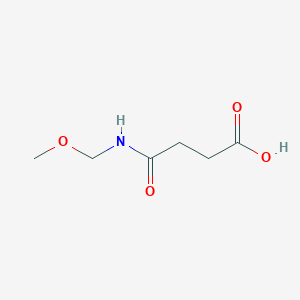
4-((Methoxymethyl)amino)-4-oxobutanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Methoxymethyl)amino)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It contains both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methoxymethyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxymethylamine with a suitable precursor, such as a butanoic acid derivative. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH control, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-((Methoxymethyl)amino)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The purification process often involves techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((Methoxymethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acids.
Scientific Research Applications
4-((Methoxymethyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-((Methoxymethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-oxobutanoic acid: Similar in structure but lacks the methoxymethyl group.
4-Hydroxy-4-oxobutanoic acid: Contains a hydroxyl group instead of an amino group.
4-Methylamino-4-oxobutanoic acid: Has a methylamino group instead of a methoxymethyl group.
Uniqueness
4-((Methoxymethyl)amino)-4-oxobutanoic acid is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of derivatives with tailored biological activities.
Properties
Molecular Formula |
C6H11NO4 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-(methoxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-4-7-5(8)2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
InChI Key |
QHBLIELSUWJLIQ-UHFFFAOYSA-N |
Canonical SMILES |
COCNC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















